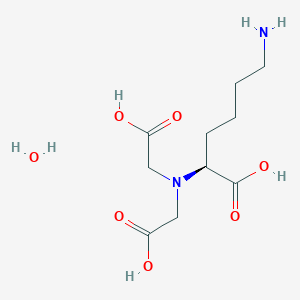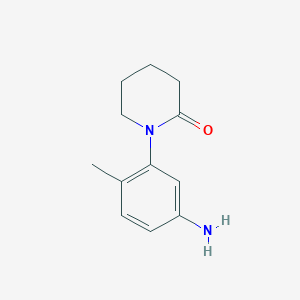![molecular formula C20H25BN2O3 B3068961 N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 935660-79-0](/img/structure/B3068961.png)
N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Vue d'ensemble
Description
N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a useful research compound. Its molecular formula is C20H25BN2O3 and its molecular weight is 352.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. For instance, Huang et al. (2021) explored the synthesis, crystal structure, and DFT study of related compounds, highlighting their role as boric acid ester intermediates with benzene rings. The study involved a three-step substitution reaction to obtain the title compounds, confirmed by FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were conducted using X-ray diffraction and DFT calculations, revealing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Enzyme Inhibition and Anticancer Investigations
In a study by Mustafa et al. (2014), urea derivatives, including compounds similar to the one , were synthesized and evaluated for their enzyme inhibition properties and potential anticancer activity. The study revealed that certain derivatives exhibit significant inhibition against various enzymes, suggesting their potential in therapeutic applications (Mustafa et al., 2014).
Cytokinin Activity in Agriculture
Takahashi et al. (1978) investigated the cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives in a tobacco callus bioassay. The study identified compounds with significant cytokinin activity, which could be utilized in agricultural practices to enhance plant growth and productivity (Takahashi et al., 1978).
Chemical Sensing and Detection
Fu et al. (2016) developed a fluorescence probe based on boron ester functional groups for the detection of hydrogen peroxide vapor, a key compound in peroxide-based explosives. This research highlights the compound's application in developing sensitive and rapid detection methods for security and environmental monitoring (Fu et al., 2016).
Modifying Chemical Properties for Specific Applications
Wang and Franz (2018) modified aroylhydrazone prochelators, including those with boronate groups similar to the compound , to enhance their hydrolytic stability and cytoprotection against oxidative stress. This research demonstrates the potential of such compounds in developing therapeutic agents targeting oxidative damage (Wang & Franz, 2018).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-14-8-6-7-9-17(14)23-18(24)22-16-12-10-15(11-13-16)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGWNTATCIGISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



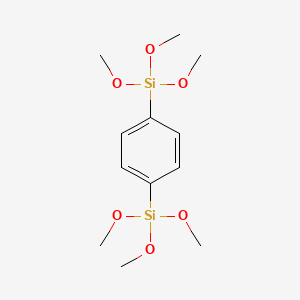
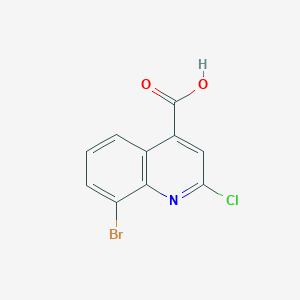
![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)
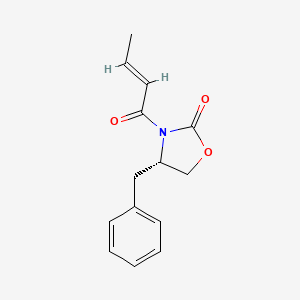
![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)
![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)
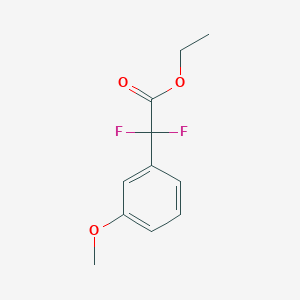
![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarboxylic acid](/img/structure/B3068927.png)
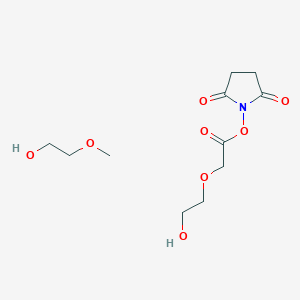
palladium(II) dichloride](/img/structure/B3068946.png)
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine](/img/structure/B3068952.png)

